molecular formula C32H22O10 B1671510 Ginkgetin CAS No. 481-46-9

Ginkgetin

Cat. No. B1671510
CAS RN: 481-46-9
M. Wt: 566.5 g/mol
InChI Key: AIFCFBUSLAEIBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ginkgetin is a natural non-toxic biflavone, first isolated from the leaves of Ginkgo biloba . It has been shown to exhibit anti-cancer, anti-inflammatory, anti-microbial, anti-adipogenic, and neuroprotective activities . It combats cancer progression by arresting cell cycle, inducing apoptosis, stimulating autophagy, and targeting many deregulated signaling pathways .


Synthesis Analysis

Ginkgetin was first synthesized 60 years ago together with isoginkgetin via Ullmann coupling . It can also be synthesized from amentoflavone by demethylation with hexadecyl tributylphosphonium bromide in refluxing hydrogen bromide for 60–72 h .


Molecular Structure Analysis

Ginkgetin is a flavonoid dimer, a 7,4′-dimethyl ether derivative of the apigenin dimer amentoflavone . Its molecular structure was first described after it was isolated from the leaves of Ginkgo biloba .


Chemical Reactions Analysis

Ginkgetin is a derivative of amentoflavone with two methoxy groups (7,4′-dimethylamentoflavone) . Methylation of flavonoids leads to a change in the pharmacological and biochemical properties of the methylated compound compared to its parent compound .


Physical And Chemical Properties Analysis

Ginkgetin has a molecular formula of C32H22O10 and a molecular weight of 566.51 . It is stable if stored as directed and should be protected from light and heat .

Scientific Research Applications

Anti-Cancer Properties

Ginkgetin has demonstrated significant anti-cancer activities across various studies. It exerts anti-tumor effects by inducing cell cycle arrest, promoting apoptosis, and inhibiting key signaling pathways such as JAK/STAT and MAPKs involved in cancer progression. Specifically, ginkgetin has shown efficacy in breast cancer by regulating MAPKs pathway, leading to apoptosis and growth inhibition of tumor cells (Cao et al., 2017). Moreover, it has been found to suppress STAT3 activation, inducing apoptosis through the induction of SHP‐1 and PTEN tyrosine phosphatases (Baek et al., 2016).

Neuroprotective Effects

Ginkgetin exhibits strong neuroprotective properties against oxidative stress-promoted cell death and cerebral micro-hemorrhage. It decreases neurological deficits and prevents apoptosis of neurons, offering potential therapeutic benefits against neurodegenerative diseases (Adnan et al., 2020).

Anti-Inflammatory and Anti-Microbial Activities

This compound halts inflammation mediators and acts as an inhibitor of various inflammatory enzymes, making it a candidate for treating inflammatory diseases. Ginkgetin also possesses anti-fungal, anti-viral, anti-bacterial, leishmanicidal, and anti-plasmodial properties, highlighting its versatility as an anti-microbial agent (Adnan et al., 2020).

Cardiovascular Disease and Atherosclerosis

Ginkgetin has been explored for its therapeutic effects on cardiovascular diseases, including atherosclerosis. It ameliorates experimental atherosclerosis in rats by improving lipid profiles and modulating matrix metalloproteinases (MMPs) and the nitric oxide/NO synthase (NOS) system, suggesting a promising avenue for atherosclerosis treatment (Lian et al., 2018).

Anti-Invasion and Metastasis in Cancer

Further solidifying its role in cancer therapy, ginkgetin inhibits invasion and metastasis of tumor cells. For instance, it has been shown to disrupt key pathways involved in the tumorigenesis of endometrial carcinoma, indicating its potential in managing this cancer type (Pan et al., 2020).

Safety And Hazards

Ginkgetin is toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes . Handling should only be performed by personnel trained and familiar with handling of potent active pharmaceutical ingredients .

properties

IUPAC Name

5,7-dihydroxy-8-[5-(5-hydroxy-7-methoxy-4-oxochromen-2-yl)-2-methoxyphenyl]-2-(4-hydroxyphenyl)chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H22O10/c1-39-18-10-20(34)30-23(37)13-27(41-28(30)11-18)16-5-8-25(40-2)19(9-16)29-21(35)12-22(36)31-24(38)14-26(42-32(29)31)15-3-6-17(33)7-4-15/h3-14,33-36H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIFCFBUSLAEIBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC(=O)C3=C(C=C(C=C3O2)OC)O)C4=C(C=C(C5=C4OC(=CC5=O)C6=CC=C(C=C6)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H22O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70197416
Record name Ginkgetin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70197416
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

566.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Ginkgetin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033762
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

Ginkgetin

CAS RN

481-46-9
Record name Ginkgetin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=481-46-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ginkgetin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000481469
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ginkgetin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70197416
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name GINKGETIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HY5EZW8269
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Ginkgetin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033762
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

350 °C
Record name Ginkgetin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033762
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ginkgetin
Reactant of Route 2
Ginkgetin
Reactant of Route 3
Ginkgetin
Reactant of Route 4
Ginkgetin
Reactant of Route 5
Ginkgetin
Reactant of Route 6
Ginkgetin

Citations

For This Compound
2,880
Citations
M Adnan, A Rasul, G Hussain, MA Shah… - Food and Chemical …, 2020 - Elsevier
… Based on various computational, in vitro and in vivo evidences, this article demonstrates the potential of ginkgetin for development of therapeutics against various diseases. Although …
Number of citations: 52 www.sciencedirect.com
K Hayashi, T Hayashi, N Morita - Antimicrobial agents and …, 1992 - Am Soc Microbiol
… Ginkgetin also showed inhibitory effects against HSV type 2 … (9) reported the isolation of ginkgetin from the leaf of C. … to determine the effects of ginkgetin on herpessimplex virus …
Number of citations: 64 journals.asm.org
CM Sun, WJ Syu, YT Huang, CC Chen… - Journal of Natural …, 1997 - ACS Publications
Bioassay-directed fractionation of an ethanolic extract of Selaginella moellendorffii has led to the isolation of a known biflavone, ginkgetin (1). A dose-dependent inhibition was …
Number of citations: 127 pubs.acs.org
WJ Kwak, CK Han, KH Son, HW Chang… - Planta …, 2002 - thieme-connect.com
… ginkgetin inhibited prostaglandin E 2 production by 65.6% along with a marked suppression of COX-2 induction. In addition, ginkgetin … The present study suggests that ginkgetin from G. …
Number of citations: 111 www.thieme-connect.com
Y Su, CM Sun, HH Chuang, PT Chang - Naunyn-Schmiedeberg's archives …, 2000 - Springer
… induced by ginkgetin. Moreover, the involvement of caspase(s) in ginkgetin-induced apop… Taken together, our results indicated that the apoptosis induced by ginkgetin (especially at …
Number of citations: 74 link.springer.com
H Lim, KH Son, HW Chang, SS Kang… - Biological and …, 2006 - jstage.jst.go.jp
… of ginkgetin were examined on an animal model of chronic skin inflammation and proinflammatory gene expression. When topically applied to ICR mouse ear, ginkgetin (… , ginkgetin was …
Number of citations: 87 www.jstage.jst.go.jp
K Patel, DK Patel - Current Bioactive Compounds, 2021 - ingentaconnect.com
… the important scientific information of ginkgetin with respect to the … the important scientific information of the ginkgetin in the present work. All … activities and analytical aspects of ginkgetin. …
Number of citations: 11 www.ingentaconnect.com
YJ Jeon, SN Jung, J Yun, CW Lee, J Choi… - Cancer …, 2015 - Wiley Online Library
… , ginkgetin inhibited the growth of STAT3-activated tumor cells. We also found that ginkgetin … This is the first report that ginkgetin exerts antitumor activity by inhibiting STAT3. Therefore, …
Number of citations: 56 onlinelibrary.wiley.com
İİ Tatlı Çankaya, HP Devkota, G Zengin, D Šamec - Life, 2023 - mdpi.com
… the neuroprotective potential of ginkgetin. There is evidence … studies in which injection of ginkgetin before or after onset of … Ginkgetin has also shown positive effects on the relief of PD …
Number of citations: 4 www.mdpi.com
N Lian, J Tong, W Li, J Wu, Y Li - Biomedicine & Pharmacotherapy, 2018 - Elsevier
… showed that ginkgetin increased the NO and NOS levels in serum and thoracic aortas. Ginkgetin also … Altogether, ginkgetin showed therapeutic effects on experimental atherosclerosis …
Number of citations: 30 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.